6-Abgpg

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RP-67580 ist ein nicht-peptidischer Antagonist von Substanz P, einem Neuropeptid, das an der Schmerzempfindung und Entzündung beteiligt ist. Diese Verbindung zielt speziell auf den Neurokinin-1-Rezeptor, der eine Schlüsselrolle bei der Übertragung von Schmerzsignalen und neurogener Entzündung spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RP-67580 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen VorstufenDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von RP-67580 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RP-67580 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of RP-67580 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RP-67580 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung verändern.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Nukleophile werden unter kontrollierten Temperaturen und pH-Werten eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

RP-67580 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Rezeptor-Ligand-Wechselwirkungen und die Entwicklung neuer Analgetika zu untersuchen.

Biologie: Untersucht die Rolle von Neurokinin-1-Rezeptoren in Schmerz- und Entzündungspfaden.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung chronischer Schmerzen und entzündlicher Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika verwendet, die auf Neurokinin-1-Rezeptoren abzielen

Wirkmechanismus

RP-67580 übt seine Wirkung aus, indem es die Bindung von Substanz P an den Neurokinin-1-Rezeptor kompetitiv hemmt. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die an der Schmerzübertragung und Entzündung beteiligt sind. Die molekularen Zielstrukturen umfassen den Neurokinin-1-Rezeptor und zugehörige G-Protein-gekoppelte Rezeptorwege .

Wirkmechanismus

RP-67580 exerts its effects by competitively inhibiting the binding of substance P to the neurokinin 1 receptor. This inhibition prevents the activation of downstream signaling pathways involved in pain transmission and inflammation. The molecular targets include the neurokinin 1 receptor and associated G-protein coupled receptor pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aprepitant: Ein weiterer Neurokinin-1-Rezeptor-Antagonist, der zur Behandlung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird.

Fosaprepitant: Ein Prodrug von Aprepitant mit ähnlichen Anwendungen.

L-733,060: Ein selektiver Neurokinin-1-Rezeptor-Antagonist, der in der Forschung verwendet wird.

Einzigartigkeit

RP-67580 ist einzigartig aufgrund seiner hohen Affinität und Selektivität für den Neurokinin-1-Rezeptor, was es zu einem wertvollen Werkzeug in der Schmerz- und Entzündungsforschung macht. Seine nicht-peptidische Natur bietet auch Vorteile in Bezug auf Stabilität und Bioverfügbarkeit im Vergleich zu peptidbasierten Antagonisten .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht zu fragen!

Eigenschaften

CAS-Nummer |

111730-29-1 |

|---|---|

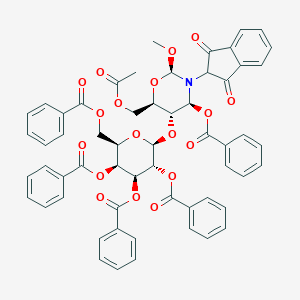

Molekularformel |

C58H49NO18 |

Molekulargewicht |

1048 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C58H49NO18/c1-34(60)69-32-43-48(51(77-56(67)39-28-16-7-17-29-39)59(58(68-2)72-43)44-45(61)40-30-18-19-31-41(40)46(44)62)76-57-50(75-55(66)38-26-14-6-15-27-38)49(74-54(65)37-24-12-5-13-25-37)47(73-53(64)36-22-10-4-11-23-36)42(71-57)33-70-52(63)35-20-8-3-9-21-35/h3-31,42-44,47-51,57-58H,32-33H2,1-2H3/t42-,43-,47+,48-,49+,50-,51+,57+,58-/m1/s1 |

InChI-Schlüssel |

KPFICVONGBUETB-UMQNOTIXSA-N |

SMILES |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](N([C@@H](O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

Kanonische SMILES |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

Synonyme |

6-ABGPG methyl 6-O-acetyl-3-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzoylgalactopyranosyl)-2-deoxy-2-phthalimidoglucopyranoside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.